(R)-2-(1-Aminoethyl)-6-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminoethyl)-6-fluorophenol is a chiral compound that features a fluorine atom on the phenol ring and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-6-fluorophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity. For instance, the use of ω-transaminase enzymes has been explored for the synthesis of chiral amines, including ®-2-(1-Aminoethyl)-6-fluorophenol .
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminoethyl)-6-fluorophenol may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and the concentration of reactants. The use of biocatalysts, such as engineered ω-transaminase variants, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminoethyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aminoethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted phenols .
Wissenschaftliche Forschungsanwendungen
®-2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can form external aldimines with coenzymes like pyridoxal-5′-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates, which are crucial for the catalytic activity of enzymes like ω-transaminases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-6-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C8H10FNO |
---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
WBYCHYDVKNGTLZ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)F)O)N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.